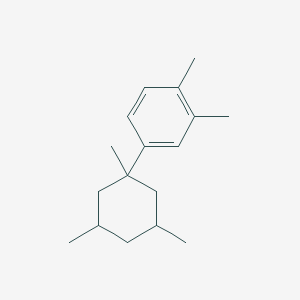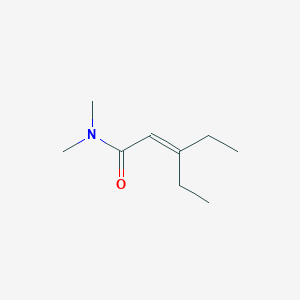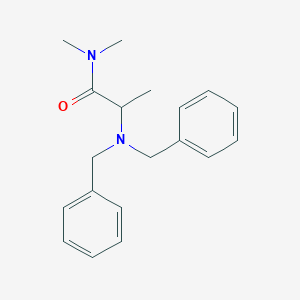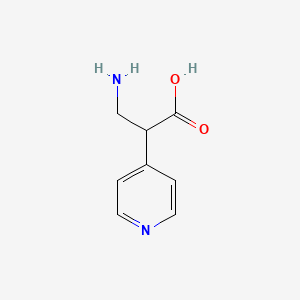
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including phenylsulfanyl and hydroxyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the trideca-7,11-dien backbone.
Introduction of phenylsulfanyl groups: Phenylsulfanyl groups are introduced through nucleophilic substitution reactions, often using thiophenol as a reagent.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, halogenated compounds.
Major Products
Wissenschaftliche Forschungsanwendungen
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
833480-05-0 |
|---|---|
Molekularformel |
C27H36OS2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
8,12-dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol |
InChI |
InChI=1S/C27H36OS2/c1-5-13-26(28)27(29-24-16-8-6-9-17-24,30-25-18-10-7-11-19-25)21-20-23(4)15-12-14-22(2)3/h6-11,14,16-20,26,28H,5,12-13,15,21H2,1-4H3 |
InChI-Schlüssel |
CYTZMNMYDROREY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC=C(C)CCC=C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)


![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)




![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

